3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-6-11(7-14(9-13)23-2)17(21)18-12-3-4-15-10(5-12)8-16(20)19-15/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQYUNYWKFJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the indolinone moiety to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd
Biological Activity
3,5-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Synthesis
The compound features a benzamide structure substituted with a 2-oxoindoline moiety and two methoxy groups at positions 3 and 5 of the benzene ring. The synthesis typically involves multi-step organic reactions, including amide formation and cyclization processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies on various cancer cell lines, particularly MCF-7 (breast cancer), have shown that this compound induces apoptosis and inhibits cell proliferation.
Key Findings:
- IC50 Values: The compound demonstrated an IC50 of approximately 22.80 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like Sorafenib (IC50 = 7.55 µM) .
- Mechanism of Action: The compound was found to upregulate pro-apoptotic markers such as Bax and caspases while downregulating the anti-apoptotic protein Bcl-2, suggesting a mechanism involving mitochondrial apoptosis pathways .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. Studies utilizing the carrageenan-induced rat paw edema model have indicated promising results.
Summary of Results:
- In Vivo Studies: Compounds similar to this compound showed significant reductions in edema, highlighting its potential as an anti-inflammatory agent .
Data Tables
| Activity | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) |
|---|---|---|---|
| Anticancer (MCF-7) | 22.80 | Sorafenib | 7.55 |
| Anti-inflammatory | - | Carrageenan | - |
Case Studies
-
MCF-7 Cell Line Study:
- Objective: To evaluate the anticancer efficacy of this compound.
- Methodology: Cells treated with varying concentrations to determine IC50.
- Results: Significant apoptosis induction noted with increased levels of apoptotic markers.
-
Inflammation Model:
- Objective: Assess anti-inflammatory effects in vivo.
- Methodology: Carrageenan-induced edema in rats.
- Results: Notable reduction in paw swelling compared to control groups.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression and inflammation. The results suggest strong interactions with VEGFR-2 and COX enzymes, crucial for angiogenesis and inflammatory responses respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Analogues
Key Findings
- Substituent Impact on Bioactivity: The pyrimidine-morpholino-phenoxy substituent in 6g confers dual kinase inhibition (DAPK1/CSF1R) by targeting both ATP-binding and substrate-binding pockets, with high blood-brain barrier permeability . In contrast, simpler substituents like 2-phenylallyl (5a) or naphthyl (8p) lack reported kinase activity, suggesting that heterocyclic complexity is critical for multi-target efficacy. The 2-oxoindolin-5-yl group in the target compound shares structural homology with 82, but the additional 3,5-dimethoxy groups may enhance binding affinity through hydrogen bonding or π-π stacking .
- Spectral Data: The ¹H NMR of 5a (δ 6.55 ppm, t, J = 2.3 Hz) and 8p (δ 6.55 ppm, t, J = 2.4 Hz) shows conserved splitting patterns for the 3,5-dimethoxybenzoyl core, confirming structural consistency across derivatives .
Synthetic Approaches :
Selectivity and Mechanism
- 6g exhibits >100-fold selectivity for DAPK1 over other kinases due to its non-ATP competitive binding mode, unlike ATP-competitive inhibitors .
- The 2-oxoindolin moiety in the target compound may mimic kinase substrate motifs, analogous to 82, which shares an indolinone core but lacks the dimethoxy groups critical for multi-target engagement .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via amide coupling between 3,5-dimethoxybenzoic acid derivatives and substituted indolin-2-one amines. Method A (as described for analogous benzamide compounds) involves activating the carboxylic acid group using coupling agents like EDCI or HOBt, followed by reaction with 5-amino-2-oxoindoline. Optimization strategies include:
- Temperature control : Refluxing in polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres to minimize side reactions .
- Catalyst use : Addition of DMAP to enhance coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product. Yield improvements (e.g., 87% for similar analogs) are achieved by stoichiometric balancing and monitoring reaction progress via TLC .
Q. How is the structural identity of this compound confirmed in academic research?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify methoxy groups (δ ~3.74 ppm for OCH), aromatic protons, and amide linkages (NH resonance ~8–10 ppm). For example, 3,5-dimethoxybenzamide analogs show distinct splitting patterns (e.g., doublets at J = 2.4 Hz for meta-substituted protons) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2/n) with unit cell parameters (e.g., a = 12.133 Å, b = 8.684 Å) confirm molecular packing and hydrogen-bonding networks .
- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] peaks matching theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Discrepancies may arise from variations in:
- Cellular models : Differences in blood-brain barrier permeability (e.g., C6 glioma vs. neuronal cultures) affect compound bioavailability .
- Assay conditions : Optimize concentrations (e.g., IC vs. IC) and incubation times to align with pharmacokinetic profiles. For instance, anti-tauopathy effects require sustained exposure due to slow target engagement kinetics .
- Data triangulation : Combine orthogonal assays (e.g., Western blotting for tau phosphorylation, ELISA for cytokine levels) to validate target specificity. Cross-referencing with structural analogs (e.g., DAPK1/CSF1R dual inhibitors) can clarify mechanism-driven inconsistencies .
Q. What experimental strategies are recommended for elucidating the molecular mechanism of this compound in neurodegenerative disease models?
A multi-modal approach is essential:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to silence candidate targets (e.g., DAPK1 or CSF1R) and assess rescue effects in tau phosphorylation assays .
- Kinetic studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities () for identified targets .
- In vivo models : Transgenic mice (e.g., APP/PS1) treated with the compound at 10–50 mg/kg/day, followed by neuropathology assessment via immunohistochemistry .
Q. How can crystallographic data for this compound be leveraged to improve drug design?
- Hydrogen-bonding analysis : Identify critical interactions (e.g., amide NH with carbonyl groups of protein targets) using programs like SHELXL .
- Torsional angle optimization : Adjust substituents on the indolinone ring to minimize steric clashes observed in crystal packing (e.g., β-angle deviations >102°) .
- Solvent mapping : Co-crystallization with water or DMSO reveals hydrophobic pockets for functional group additions (e.g., fluorination to enhance blood-brain barrier penetration) .
Q. Methodological Notes
- Contradiction analysis : Apply iterative hypothesis testing (e.g., varying cell lines, assay endpoints) and statistical rigor (e.g., ANOVA with post-hoc tests) to address variability .
- Structural refinement : Use SHELX programs for high-resolution data (≤1.0 Å) to resolve disordered solvent molecules or twinning artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
